Cumyl-CH-MEGACLONE Demonstrates 2.5-Fold Higher hCB1 Binding Affinity (Ki) Relative to Reference Agonist JWH-018
In a competitive ligand binding assay performed at the human cannabinoid receptor 1 (hCB1), Cumyl-CH-MEGACLONE exhibited a binding affinity Ki value of 1.01 nM [1]. This represents a 2.5-fold improvement in affinity compared to the prototypical synthetic cannabinoid JWH-018, which was evaluated under parallel assay conditions [1]. The sub-nanomolar to low-nanomolar affinity places Cumyl-CH-MEGACLONE among high-potency SCRAs, providing a defined benchmark for receptor occupancy studies.
| Evidence Dimension | hCB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.01 nM |
| Comparator Or Baseline | JWH-018: Ki approximately 2.53 nM (calculated from 2.5-fold difference) |
| Quantified Difference | 2.5-fold higher affinity (lower Ki) for Cumyl-CH-MEGACLONE |
| Conditions | Competitive ligand binding assay at human CB1 receptor |
Why This Matters
This quantifiable affinity differential provides a basis for selecting Cumyl-CH-MEGACLONE over JWH-018 as a high-affinity hCB1 probe or analytical reference standard in receptor binding studies.
- [1] Haschimi B, Giorgetti A, Mogler L, Nagy TZ, Kramer S, Halter S, Boros S, Dobos A, Hidvégi E, Auwärter V. The Novel Psychoactive Substance Cumyl-CH-MEGACLONE: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core. J Anal Toxicol. 2021;45(3):277-290. View Source
